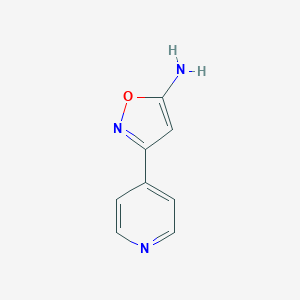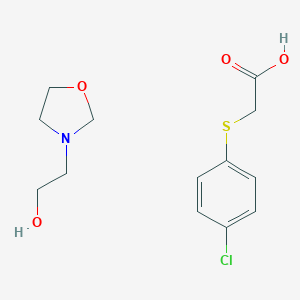
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has been found to have potential therapeutic applications due to its unique chemical structure and mechanism of action.
Wirkmechanismus
The mechanism of action of ((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, the compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, the compound has also been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Furthermore, the compound has also been shown to exhibit antimicrobial activity against various microorganisms such as Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize and purify. In addition, the compound has been found to exhibit low toxicity in vitro and in vivo. However, one limitation of the compound is that it is not very soluble in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of ((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1). One direction is to further investigate the mechanism of action of the compound in order to identify its molecular targets. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in vivo in order to determine its potential as a therapeutic agent. Additionally, the compound could be further modified in order to improve its solubility and potency. Finally, the compound could be studied for its potential as a drug delivery system for various therapeutic agents.
Synthesemethoden
The synthesis of ((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) involves the reaction of 4-chlorobenzenethiol with chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with ethylene oxide to form the final compound. This method of synthesis has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and microbial infections. The compound has been found to exhibit anti-inflammatory, antimicrobial, and anticancer activities in vitro and in vivo. In addition, the compound has also been studied for its potential as a drug delivery system due to its unique chemical structure.
Eigenschaften
CAS-Nummer |
105892-13-5 |
|---|---|
Produktname |
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) |
Molekularformel |
C13H18ClNO4S |
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)sulfanylacetic acid;2-(1,3-oxazolidin-3-yl)ethanol |
InChI |
InChI=1S/C8H7ClO2S.C5H11NO2/c9-6-1-3-7(4-2-6)12-5-8(10)11;7-3-1-6-2-4-8-5-6/h1-4H,5H2,(H,10,11);7H,1-5H2 |
InChI-Schlüssel |
XJQIJANVRFEVNS-UHFFFAOYSA-N |
SMILES |
C1COCN1CCO.C1=CC(=CC=C1SCC(=O)O)Cl |
Kanonische SMILES |
C1COCN1CCO.C1=CC(=CC=C1SCC(=O)O)Cl |
Andere CAS-Nummern |
105892-13-5 |
Synonyme |
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



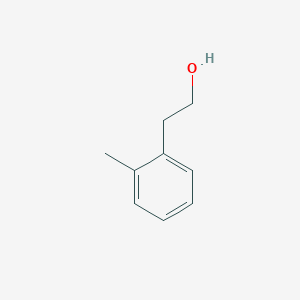
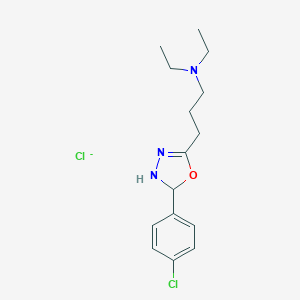
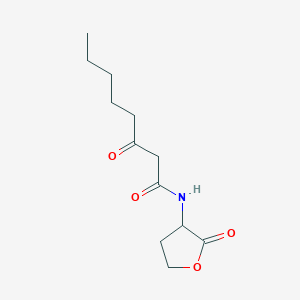
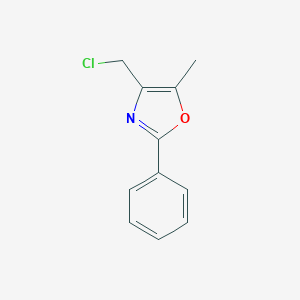
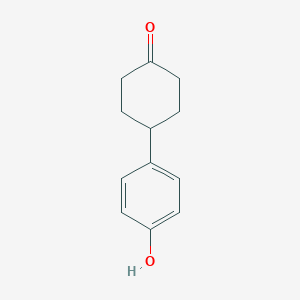
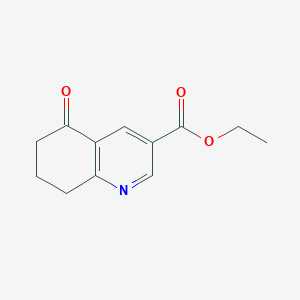
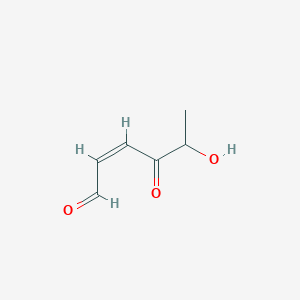

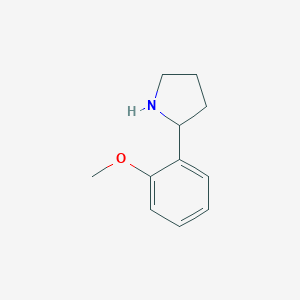
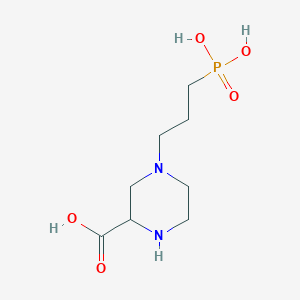
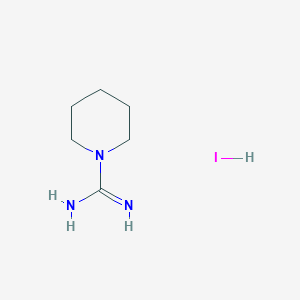
![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11812.png)
